2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide
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Overview
Description
2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide is a complex organic compound that features a quinoline moiety Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide typically involves the reaction of quinoline derivatives with diethylacetamide. One common method involves the reaction of 2-(bromomethyl)quinoline with 2-aminobenzylamine in the presence of anhydrous potassium carbonate (K2CO3) in acetonitrile (CH3CN) under nitrogen atmosphere at room temperature for 16 hours . The reaction mixture is then concentrated under reduced pressure and purified by flash chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, quinoline derivatives are known to inhibit the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)quinoline: A precursor in the synthesis of the target compound.
Quinolinyl-pyrazoles: Similar in structure and used in medicinal chemistry.
5-Amino-pyrazoles: Known for their biological activities and used in the synthesis of heterocyclic compounds.
Uniqueness
2-(Bis(quinolin-2-ylmethyl)amino)-N,N-diethylacetamide is unique due to its specific structure, which combines the quinoline moiety with diethylacetamide. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry.
Properties
CAS No. |
831170-01-5 |
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Molecular Formula |
C26H28N4O |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[bis(quinolin-2-ylmethyl)amino]-N,N-diethylacetamide |
InChI |
InChI=1S/C26H28N4O/c1-3-30(4-2)26(31)19-29(17-22-15-13-20-9-5-7-11-24(20)27-22)18-23-16-14-21-10-6-8-12-25(21)28-23/h5-16H,3-4,17-19H2,1-2H3 |
InChI Key |
QNIBQYIIIOPFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=NC2=CC=CC=C2C=C1)CC3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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